molecular formula C5H3BrF2S B1375703 2-Bromo-4-(difluoromethyl)thiophene CAS No. 1426290-09-6

2-Bromo-4-(difluoromethyl)thiophene

Cat. No. B1375703
M. Wt: 213.05 g/mol
InChI Key: KCSSVIYXNFPGRH-UHFFFAOYSA-N
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Description

“2-Bromo-4-(difluoromethyl)thiophene” is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . It has the molecular formula C5H3BrF2S .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(difluoromethyl)thiophene” consists of a thiophene ring with bromine and difluoromethyl groups attached . The InChI code for this compound is 1S/C5H4BrF2S/c6-4-1-3(2-9-4)5(7)8/h1-2,5,9H .


Physical And Chemical Properties Analysis

“2-Bromo-4-(difluoromethyl)thiophene” is a mono-constituent substance with a molecular weight of 213.05 g/mol . It is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Organic Chemistry and Material Science “2-Bromo-4-(difluoromethyl)thiophene” is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .

2. Organic Semiconductors Thiophene-mediated molecules, including “2-Bromo-4-(difluoromethyl)thiophene”, have a prominent role in the advancement of organic semiconductors .

3. Organic Field-Effect Transistors (OFETs) Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

4. Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

5. Pharmacological Properties Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

6. Agrochemical and Pharmaceutical Industries Trifluoromethylpyridines, which can be synthesized using thiophene derivatives like “2-Bromo-4-(difluoromethyl)thiophene”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They have been used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

7. Fluorinated Organic Chemicals The development of fluorinated organic chemicals, including those containing “2-Bromo-4-(difluoromethyl)thiophene”, is becoming an increasingly important research topic . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .

8. Synthesis of Other Organic Compounds “2-Bromo-4-(difluoromethyl)thiophene” can be used as a building block in the synthesis of various other organic compounds . Its bromine group makes it a good candidate for various coupling reactions, which can be used to create a wide range of complex organic molecules .

9. Research and Development Due to its unique structure and properties, “2-Bromo-4-(difluoromethyl)thiophene” is often used in research and development settings . Scientists can use it to explore new reactions, develop new synthetic methods, or study its properties and behavior .

10. Safety and Handling Procedures While not an application per se, it’s important to note that “2-Bromo-4-(difluoromethyl)thiophene” should be handled with care. It’s recommended to avoid breathing vapors and contact with skin and eyes. Spills should be cleaned up immediately .

Safety And Hazards

“2-Bromo-4-(difluoromethyl)thiophene” is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-(difluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-4-1-3(2-9-4)5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSVIYXNFPGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293785
Record name 2-Bromo-4-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)thiophene

CAS RN

1426290-09-6
Record name 2-Bromo-4-(difluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426290-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(difluoromethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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